N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
This compound features a thiazolo[4,5-d]pyrimidinone core fused with a thioether-linked acetamide moiety and a 3-chloro-4-fluorophenyl substituent.
Properties
CAS No. |
1021226-13-0 |
|---|---|
Molecular Formula |
C19H12ClFN4O2S3 |
Molecular Weight |
478.96 |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H12ClFN4O2S3/c20-12-8-10(6-7-13(12)21)22-14(26)9-29-18-23-16-15(17(27)24-18)30-19(28)25(16)11-4-2-1-3-5-11/h1-8H,9H2,(H,22,26)(H,23,24,27) |
InChI Key |
FNNPTAKHCAQQON-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC(=C(C=C4)F)Cl)SC2=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural characteristics. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
Structural Overview
The compound features a thiazolo[4,5-d]pyrimidine core fused with a thioxo group and an acetamide moiety. The incorporation of a 3-chloro-4-fluorophenyl group enhances its biological activity by improving lipophilicity and binding affinity to various biological targets. The structural complexity suggests multiple mechanisms of action that warrant further investigation.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antibacterial activity. Similar compounds within the thiazolidinone class have demonstrated efficacy against various bacterial strains. The presence of halogens in the structure often correlates with enhanced antimicrobial properties due to increased membrane permeability and interaction with bacterial enzymes.
Anticancer Activity
Research has shown that compounds with similar structural features possess anticancer properties. For instance, thiazolidinones have been noted for their ability to inhibit cell proliferation in various cancer cell lines. In vitro studies suggest that this compound may induce apoptosis and inhibit key signaling pathways involved in tumor growth. A comparative analysis of related compounds reveals that those with halogen substitutions often exhibit improved potency against cancer cell lines .
Case Studies and Research Findings
- Antiviral Activity : A study evaluated the antiviral potential of novel derivatives related to thiazolidinones. The findings indicated promising activity against viral pathogens, suggesting that this compound may also exhibit similar antiviral effects .
- Kinase Inhibition : In a related study focusing on kinase inhibitors, compounds structurally similar to N-(3-chloro-4-fluorophenyl)-2-(...) were shown to effectively inhibit multiple kinases involved in cancer progression. This multikinase inhibition profile is crucial for developing therapies targeting complex diseases like cancer .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3-Chloro-4-methylphenyl)-2-(4-fluorophenyl)thiazolidinone | Thiazolidinone core | Antibacterial activity |
| 5-Fluoro-N-(4-methylphenyl)-1H-pyrazole | Pyrazole ring with fluorine substitution | Anticancer properties |
| 4-Thiazolidinones | General class with varied substitutions | Anticancer and antibacterial activities |
This table highlights the diversity of biological activities associated with compounds similar to N-(3-chloro-4-fluorophenyl)-2-(...). The unique combination of halogenated phenyl groups and thiazolo-pyrimidine core structure in this compound may enhance its binding properties and biological activity compared to other derivatives.
Comparison with Similar Compounds
Structural Similarities and Variations
The compound belongs to a class of heterocyclic acetamide derivatives. Key structural analogs include:
Key Observations :
- Core Heterocycles: The target’s thiazolo-pyrimidinone core differs from pyrido-thieno-pyrimidinone (843621-56-7) and chromenone (618879-90-6), which may alter conformational flexibility and target selectivity.
- Thioether vs. Oxygenated Linkages : Thioether groups (target, 843621-56-7) enhance stability compared to oxygenated analogs (618879-90-6), possibly extending metabolic half-life .
Bioactivity and Mechanism Insights
- Antimicrobial Potential: Thioether-linked acetamides like 561295-12-3 exhibit antifungal activity, implying the target may share similar mechanisms, possibly via thiol-mediated disruption .
- Agrochemical Relevance : Compounds with fluorophenyl groups (e.g., flumetsulam in ) are common in herbicides, though the target’s complex core may limit pesticidal utility without further testing .
Physicochemical Properties
- Solubility : The thioether and acetamide groups may improve aqueous solubility relative to purely aromatic derivatives (e.g., 3-chloro-N-phenyl-phthalimide in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
